molecular formula C11H14N2O B127650 3-(4-Methylphenyl)piperazin-2-one CAS No. 157977-91-8

3-(4-Methylphenyl)piperazin-2-one

Cat. No. B127650
M. Wt: 190.24 g/mol
InChI Key: RXFUIHADWKAZNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperazine derivatives are synthesized through various methods, including cyclocondensation reactions, Mannich reactions, and reactions with different reagents and catalysts. For instance, the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides involves the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates in ethereal solution . Another example is the synthesis of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione through the cyclocondensation reaction of N-2-methoxyphenyl chloroacetamide . These methods could potentially be adapted for the synthesis of 3-(4-Methylphenyl)piperazin-2-one.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized using techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined by X-ray analysis, revealing a nearly planar benzimidazole ring and a chair conformation for the piperazine ring . These techniques could be employed to analyze the molecular structure of 3-(4-Methylphenyl)piperazin-2-one.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, including cyclocondensation and Mannich reactions, as mentioned earlier. Additionally, piperazine itself can act as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media . The reactivity of the piperazine moiety in 3-(4-Methylphenyl)piperazin-2-one could be explored in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and biological activity, are often evaluated in the context of their potential pharmaceutical applications. For example, some piperazine derivatives have been investigated for their antidepressant and antianxiety activities , while others have been evaluated for their antimicrobial and anthelmintic activities . These properties would be relevant to the analysis of 3-(4-Methylphenyl)piperazin-2-one, especially if it is being considered for similar applications.

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “3-(4-Methylphenyl)piperazin-2-one”. Given the wide range of biological and pharmaceutical activity of piperazine derivatives , “3-(4-Methylphenyl)piperazin-2-one” may have potential uses in these areas.

properties

IUPAC Name

3-(4-methylphenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-2-4-9(5-3-8)10-11(14)13-7-6-12-10/h2-5,10,12H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFUIHADWKAZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=O)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440320
Record name 3-(4-methylphenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)piperazin-2-one

CAS RN

157977-91-8
Record name 3-(4-methylphenyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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